molecular formula C11H9BrS B13196055 4-Bromo-2-(3-methylphenyl)thiophene

4-Bromo-2-(3-methylphenyl)thiophene

Cat. No.: B13196055
M. Wt: 253.16 g/mol
InChI Key: NJEDZMSHYKPUNN-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a 3-methylphenyl group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methylphenyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-(3-methylphenyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methylphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methylphenyl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the functional groups present on the thiophene ring .

Properties

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

IUPAC Name

4-bromo-2-(3-methylphenyl)thiophene

InChI

InChI=1S/C11H9BrS/c1-8-3-2-4-9(5-8)11-6-10(12)7-13-11/h2-7H,1H3

InChI Key

NJEDZMSHYKPUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CS2)Br

Origin of Product

United States

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